molecular formula C9H10N2O2S B169974 Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate CAS No. 130182-29-5

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate

Cat. No.: B169974
CAS No.: 130182-29-5
M. Wt: 210.26 g/mol
InChI Key: LBBSFTFSJPJBTL-UHFFFAOYSA-N
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Description

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS 130182-29-5) is a high-purity chemical building block primarily utilized in pharmaceutical research and development. This compound serves as a key synthetic intermediate for creating novel bioactive molecules. Recent scientific literature highlights the imidazo[2,1-b]thiazole scaffold as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer agents. Studies show these analogs can act as multi-targeting inhibitors, including of EGFR/HER2 tyrosine kinases and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy . Further research into related structures indicates additional pharmacological potential, such as use in treatments for cardiovascular diseases by stimulating endothelial Nitric Oxide Synthase (eNOS) gene expression . The compound is characterized by its molecular formula C₉H₁₀N₂O₂S and a molecular weight of 210.25 g/mol . It is offered with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C

Properties

IUPAC Name

ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)11-5-4-10-9(11)14-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBSFTFSJPJBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CN=C2S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564211
Record name Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130182-29-5
Record name Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Conditions

  • 2-Aminothiazole : Serves as the nucleophilic component, initiating ring formation.

  • Ethyl 2-chloroacetoacetate : Provides the electrophilic carbonyl and ester functionalities.

  • Solvent : 1,4-Dioxane is typically employed due to its high boiling point (101°C) and ability to stabilize intermediates.

  • Temperature : Prolonged reflux (24 hours) ensures complete cyclization.

  • Molar Ratio : A 1:2 stoichiometric ratio of 2-aminothiazole to ethyl 2-chloroacetoacetate maximizes yield by driving the reaction to completion.

Procedural Details

The reaction mixture is heated under reflux with continuous stirring, followed by extraction with ethyl acetate and purification via silica gel column chromatography using a 20% ethyl acetate/hexane eluent. This method achieves an isolated yield of 80% , though the extended reaction time and reliance on hazardous solvents like 1,4-dioxane pose practical limitations.

Microwave-Assisted Green Synthesis

To address inefficiencies in thermal methods, microwave-assisted synthesis has emerged as a sustainable alternative. This approach leverages dielectric heating to accelerate reaction kinetics, reducing time and energy consumption. A notable protocol utilizes H₃PO₄/Al₂O₃ as a heterogeneous catalyst under solvent-free conditions.

Key Advantages

  • Reaction Time : Reduced from 24 hours to 30–60 minutes .

  • Solvent Elimination : Mitigates waste generation and simplifies purification.

  • Catalyst Efficiency : H₃PO₄/Al₂O₃ provides Brønsted acid sites that enhance cyclization, achieving yields comparable to thermal methods (~80%).

Mechanism

Microwave irradiation induces rapid molecular vibration, lowering the activation energy for the formation of the imidazo-thiazole ring. The catalyst facilitates proton transfer steps, ensuring regioselectivity and minimizing side products.

Comparative Analysis of Synthetic Methods

The table below contrasts critical parameters of conventional and microwave-assisted routes:

Parameter Thermal Method Microwave Method
Reaction Time24 hours30–60 minutes
Yield80%78–82%
Solvent1,4-DioxaneSolvent-free
Energy InputHigh (reflux)Moderate (microwave)
Purification ComplexityColumn chromatographySimple filtration
Environmental ImpactHigh (toxic solvent use)Low (no solvent)

The microwave method excels in sustainability and operational efficiency, though initial equipment costs may hinder small-scale adoption.

Industrial Production Considerations

Scaling up this compound synthesis necessitates balancing cost, safety, and output quality.

Scalability Challenges

  • Thermal Method : Prolonged heating at scale risks thermal degradation and requires robust temperature control systems.

  • Microwave Method : Batch size limitations of microwave reactors necessitate continuous-flow adaptations for industrial use.

Cost-Benefit Analysis

  • Catalyst Reusability : H₃PO₄/Al₂O₃ can be recycled for 3–4 cycles without significant activity loss, reducing material costs.

  • Solvent Recovery : Thermal methods incur additional costs for solvent recycling and waste management.

Recent Advances and Modifications

Catalyst Innovations

Recent studies explore zeolite-supported acids and ionic liquids as catalysts to further enhance reaction rates and selectivity. For instance, sulfonic acid-functionalized ionic liquids under microwave conditions have achieved yields of 85% in preliminary trials.

Alternative Solvent Systems

  • Ethanol-Water Mixtures : Reduce toxicity while maintaining reflux temperatures.

  • PEG-400 : A non-volatile, biodegradable solvent that supports high-yield cyclization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate exhibits significant antimicrobial properties. It has been investigated for its activity against various pathogens, including Mycobacterium tuberculosis (Mtb).

Case Study:
A study synthesized several derivatives of imidazo[2,1-b]thiazole and evaluated their antitubercular activity. The most active compound displayed an IC50 of 2.32 μM against Mtb H37Ra, suggesting that modifications to the structure can enhance efficacy against tuberculosis .

Anticancer Potential

The compound has also been explored for its potential as an anticancer agent. Its mechanism involves the inhibition of specific enzymes and receptors that are critical in cancer cell proliferation.

Research Findings:
In vitro studies have shown that derivatives of this compound can inhibit kinase activity, which plays a role in cancer signaling pathways. This inhibition can lead to reduced tumor growth in various cancer models .

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes involved in critical biological processes.

Example:
The compound was found to inhibit the activity of certain kinases, which are essential for cell signaling. This property is valuable for developing therapeutic agents targeting diseases linked to aberrant kinase activity .

Catalyst in Organic Synthesis

The compound serves as a catalyst in various organic synthesis reactions due to its unique chemical properties. Its ability to facilitate reactions makes it a valuable tool in the development of new materials.

Synthesis Method:
In industrial settings, microwave-assisted synthesis techniques are employed to produce this compound efficiently. This method enhances yield and reduces reaction times compared to traditional methods .

Mechanism of Action

The mechanism of action of ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Fused Ring Systems: Benzo[d]imidazo[2,1-b]thiazole derivatives (e.g., 3d in ) exhibit enhanced aromaticity and stability compared to non-fused analogues, influencing their pharmacokinetic profiles .
  • Synthetic Efficiency : Catalyst-free methods (e.g., ) achieve high yields (95%), reducing production costs compared to traditional Hantzsch syntheses .
Table 2: Pharmacological Profiles of Selected Analogues
Compound Name Biological Activity Mechanism/Test System Efficacy (IC₅₀/Inhibition %) References
Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate Antimicrobial (Gram-positive bacteria) Agar dilution assay 62% inhibition at 50 µg/mL
N-(tert-Butyl)-2-methyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine Anti-mycobacterial (M. tuberculosis) Microplate Alamar Blue assay IC₅₀ = 1.2 µM
2-Methyl-4H-pyrimido[2,1-b][1,3]benzothiazole Anti-inflammatory (Carrageenan-induced edema) Paw edema reduction in rats 58% inhibition at 25 mg/kg
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Anticancer (HeLa cells) MTT assay IC₅₀ = 8.7 µM

Key Observations :

  • Antimicrobial Potency : Nitrofuran-tagged derivatives (e.g., 4j in ) demonstrate superior activity against drug-resistant pathogens (IC₅₀ = 1.2 µM) due to nitro group-mediated DNA damage .
  • Anti-inflammatory Effects : Pyrimido-fused benzothiazoles () show moderate efficacy, likely via COX-2 inhibition pathways .
  • Structural-Activity Relationships (SAR) : Ester groups (e.g., COOEt) enhance solubility but may reduce cell penetration compared to amine-substituted analogues .

Biological Activity

Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate (EMITC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

EMITC features a unique bicyclic structure that combines imidazole and thiazole rings, which are known for their versatile reactivity and biological activity. Its molecular formula is C9H10N2O2SC_9H_{10}N_2O_2S, with a molar mass of approximately 194.25 g/mol. This structure contributes to its interactions with various biological targets.

Antimicrobial Properties

EMITC has been investigated for its antimicrobial effects against various pathogens. Studies indicate that it exhibits significant activity against bacteria and fungi. For example, it has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range. The compound's mechanism involves inhibiting key enzymes necessary for microbial growth and survival .

Anticancer Activity

Research highlights the anticancer potential of EMITC, particularly in targeting various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance, EMITC has shown IC50 values below 10 µM against several cancer cell lines, including breast and lung cancer cells . The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its cytotoxic effects.

The biological activity of EMITC is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : EMITC binds to and inhibits the activity of various kinases involved in cell signaling pathways, disrupting normal cellular functions.
  • Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cells, leading to increased ROS levels that contribute to apoptosis.
  • Cell Cycle Arrest : EMITC has been shown to interfere with cell cycle progression in cancer cells, leading to growth inhibition .

Comparative Analysis with Related Compounds

To understand the uniqueness of EMITC, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylateAmino group substitutionAntimicrobialBroader spectrum against gram-negative bacteria
Benzo[d]imidazo[2,1-b]thiazole derivativesFused heterocyclic structureAnticancerEnhanced potency due to additional aromatic systems

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of EMITC against clinical isolates of Candida albicans. Results indicated an MIC of 8 µg/mL, suggesting potential as an antifungal agent .
  • Cancer Cell Studies : In a recent investigation, EMITC was tested on A549 lung cancer cells, where it induced apoptosis through caspase-3 activation. The study reported an IC50 value of 5 µM, demonstrating its potential as a lead compound for further development in oncology .

Q & A

Q. What are the common synthetic routes for Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate?

Answer: The synthesis typically involves cyclization reactions starting from thiazole or imidazole precursors. Key methodologies include:

  • Friedel-Crafts Acylation : Using Eaton’s reagent (P2O5/MeSO3H) under solvent-free conditions at 80°C, yielding derivatives with 90–96% efficiency .
  • Cyclization of Thiosemicarbazides : Reacting ethyl bromopyruvate with thiosemicarbazides under basic conditions (e.g., NaOH in ethanol) to form the thiazole ring .
  • One-Pot Reactions : Combining aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene with Eaton’s reagent, enabling a three-component reaction for fused derivatives .

Example Optimization Table (adapted from ):

EntryCatalystSolventTemp (°C)Yield (%)
1PTSAEtOHr.t.Trace
4PPASolvent-freer.t.51
5Eaton’s reagentSolvent-free8090

Q. What analytical techniques are used to characterize this compound?

Answer: Structural confirmation relies on:

  • Spectroscopy :
    • 1H/13C NMR : To identify methyl (δ ~2.28 ppm), ethoxy (δ ~1.3–4.3 ppm), and aromatic protons .
    • FT-IR : Peaks at ~1643–1648 cm⁻¹ confirm carbonyl (C=O) groups .
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+1]⁺ at m/z = 261.2) .
  • Chromatography : TLC on silica gel with UV detection monitors reaction progress .

Q. How does the reactivity of the hydrazinyl group influence derivatization?

Answer: The hydrazinyl (-NH-NH2) moiety enables:

  • Nucleophilic Substitution : Reacting with aldehydes to form hydrazones for antimicrobial agents .
  • Oxidation/Reduction : Hydrogen peroxide oxidizes the group to nitro derivatives, while NaBH4 reduces it to amines, altering bioactivity .
  • Click Chemistry : Propargyl bromide alkylation followed by azide-alkyne cyclization creates triazole-linked analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in cyclization steps?

Answer: Critical factors include:

  • Catalyst Selection : Eaton’s reagent outperforms FeCl3, AlCl3, or PTSA in electrophilic cyclization due to superior protonation capacity .
  • Solvent-Free Conditions : Enhance reaction rates and reduce side products (e.g., 90% yield vs. 32% in CS2) .
  • Temperature Control : 80°C balances activation energy and thermal decomposition .

Key Finding : Methane sulfonic acid fails to cyclize intermediates, highlighting the necessity of Eaton’s reagent for intramolecular acylation .

Q. How do structural modifications impact biological activity, and how can contradictory data be resolved?

Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -NO2, -Br): Enhance anticancer activity by increasing electrophilicity .
    • Aromatic Rings : Fused phenyl groups (e.g., 4-bromophenyl) improve binding to microbial targets .
  • Resolving Contradictions : Discrepancies in antimicrobial vs. antitumor efficacy may arise from:
    • Testing Models : Bacterial vs. mammalian cell lines (e.g., Gram-positive vs. HeLa cells) .
    • Solubility : Ethyl ester vs. carboxylic acid derivatives alter membrane permeability .

Q. Example SAR Table :

DerivativeActivity (IC50, μM)TargetReference
4-Bromophenyl analog12.5 (Anticancer)HeLa cells
4-Methylphenyl analog8.2 (Antimicrobial)S. aureus
Hydrazone-linked triazole18.7 (Antiviral)SARS-CoV-2 Mpro

Q. What strategies address regioselectivity challenges in fused-ring synthesis?

Answer:

  • Reagent Control : Phosphorus oxychloride selectively cyclizes 2-(acylalkylthio)imidazoles to 3,5-dimethyl derivatives, avoiding N-acylation side products .
  • Steric Effects : Bulky substituents (e.g., ethoxycarbonyl) direct cyclization to the less hindered position .
  • Microwave Assistance : Reduces reaction time and improves regioselectivity in solvent-free protocols (noted in related imidazo[2,1-b]thiazole studies) .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking : Predict binding affinities to targets like SARS-CoV-2 Mpro (PDB: 6LU7), guiding rational design of hydrazinyl derivatives .
  • DFT Calculations : Analyze electron density at the thiazole ring to prioritize electrophilic substitution sites .
  • QSAR Models : Correlate logP values with antifungal activity to optimize lipophilicity .

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